molecular formula C8H10N2O B160978 4-amino-N-methylbenzamide CAS No. 6274-22-2

4-amino-N-methylbenzamide

Cat. No. B160978
CAS RN: 6274-22-2
M. Wt: 150.18 g/mol
InChI Key: XAGFYNSCWICYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-methylbenzamide is a compound with the molecular formula C8H10N2O . It is an important intermediate in the synthesis of certain pharmaceuticals .


Synthesis Analysis

The synthesis of 4-amino-N-methylbenzamide can be achieved through various methods. One common method involves the reaction of benzoic acid with dry DCM and a catalytic amount of DMF . The reaction mixture is cooled to 0°C and stirred for 5 minutes. Then, (COCl)2 is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .


Molecular Structure Analysis

The molecular structure of 4-amino-N-methylbenzamide consists of a benzene ring substituted with an amide group and a methyl group . The exact mass of the molecule is 150.079312947 g/mol .


Chemical Reactions Analysis

As an amide, 4-amino-N-methylbenzamide can react with azo and diazo compounds to generate toxic gases . It can also form flammable gases when reacted with strong reducing agents .


Physical And Chemical Properties Analysis

4-amino-N-methylbenzamide is a solid at room temperature . It has a boiling point of 364.1°C at 760 mmHg and a melting point of 181°C .

Scientific Research Applications

Medicine: Anticancer Activity

4-amino-N-methylbenzamide has been studied for its potential role in cancer treatment. Derivatives of this compound have shown inhibitory activity against various cancer cell lines . These derivatives can act as protein kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and survival. By inhibiting specific kinases, these compounds can induce apoptosis and cell cycle arrest in cancer cells, offering a targeted approach to cancer therapy .

Pharmacology: Drug Development

In pharmacology, 4-amino-N-methylbenzamide’s properties make it a candidate for drug development. Its molecular structure allows it to cross the blood-brain barrier, suggesting potential applications in the treatment of central nervous system disorders .

Mechanism of Action

While the specific mechanism of action of 4-amino-N-methylbenzamide is not well-studied, it is known that N-Methylbenzamide, a similar compound, acts as a potent inhibitor of PDE10A, a phosphodiesterase abundant only in brain tissue .

properties

IUPAC Name

4-amino-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGFYNSCWICYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284370
Record name 4-amino-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-methylbenzamide

CAS RN

6274-22-2
Record name 6274-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ammonium chloride (29.6 g, 55.4 mmol) in water (200 mL) and methanol (200 mL) was added to a solution of N-methyl-4-nitro-benzamide (10 g, 55.4 mmol) in THF (160 mL). Zinc powder (29 g, 44.4 mmol) was added portion wise and the mixture stirred for 15 minutes. The reaction mixture was filtered over celite, the filtrate was then concentrated and extracted with ethyl acetate. The organics were washed with brine solution, dried over Na2SO4 and concentrated to afford 7.2 g (86%) of 4-amino-N-methyl-benzamide. 1H NMR: (DMSO-d6): δ 7.9 (s, 1H), 7.6 (d, 2H), 6.5 (d, 2H), 5.6 (s, 2H), 2.7 (s, 3H).
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
29 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-methylbenzamide
Reactant of Route 2
4-amino-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
4-amino-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
4-amino-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
4-amino-N-methylbenzamide
Reactant of Route 6
4-amino-N-methylbenzamide

Q & A

Q1: What is the significance of the solid-state reaction in synthesizing N-methyl-4-(4-nitrobenzylidene amino)benzamide from 4-amino-N-methylbenzamide?

A1: The solid-state reaction offers a more environmentally friendly and efficient method for synthesizing the Schiff base N-methyl-4-(4-nitrobenzylidene amino)benzamide. [] This approach eliminates the need for solvents, reduces waste, and often results in higher yields compared to traditional solution-based methods. [] The reaction occurs by grinding 4-amino-N-methylbenzamide and 4-nitrobenzaldehyde together at room temperature, leading to the formation of the desired Schiff base. []

Q2: How does the structure of 4-amino-N-methylbenzamide contribute to the properties of the resulting polyimide aerogels?

A2: When 4-amino-N-methylbenzamide reacts with 3,3',4,4'-biphenyltetracarboxylic dianhydride, it forms the basis of a polyimide network. [] The presence of the amide group (-CONH-) in 4-amino-N-methylbenzamide introduces intermolecular hydrogen bonding within the polyimide structure. [] This hydrogen bonding enhances the mechanical strength and thermal stability of the resulting aerogels. [] Additionally, the aromatic rings within the structure contribute to the aerogels' high surface area and porosity. []

Q3: What analytical techniques are typically employed to characterize the structure and properties of compounds derived from 4-amino-N-methylbenzamide?

A3: Several techniques are crucial for characterizing these compounds. Elemental analysis helps verify the elemental composition and confirm successful synthesis. [] H¹ NMR spectroscopy provides detailed information about the hydrogen atoms' environment within the molecule, further validating the structure. [] Differential scanning calorimetry (DSC) helps study the compound's thermal behavior, such as melting point and phase transitions. [] For materials like aerogels, additional techniques like nitrogen adsorption-desorption isotherms are employed to analyze surface area and pore size distribution. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.